4,4,5,5,5-Pentafluoropentanal
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Overview
Description
4,4,5,5,5-Pentafluoropentanal is an organic compound with the molecular formula C5H5F5O It is a fluorinated aldehyde, characterized by the presence of five fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5,5-Pentafluoropentanal can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane using a supported noble metal composite catalyst in the presence of a solvent and an oxidant. The reaction conditions typically include the use of solvents such as water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone, and oxidants like organic peroxides .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of pentafluoropentanoic acid.
Reduction: Formation of 4,4,5,5,5-pentafluoropentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentanal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentanal involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with an alcohol functional group instead of an aldehyde.
Pentafluoropropionaldehyde: Another fluorinated aldehyde with a shorter carbon chain.
Trifluoroacetaldehyde: A simpler fluorinated aldehyde with three fluorine atoms.
Uniqueness
4,4,5,5,5-Pentafluoropentanal is unique due to its specific arrangement of five fluorine atoms and the presence of an aldehyde functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H5F5O |
---|---|
Molecular Weight |
176.08 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentanal |
InChI |
InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h3H,1-2H2 |
InChI Key |
ZVOOIXQMYKPANY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)C=O |
Origin of Product |
United States |
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